molecular formula C15H26ClNO3Si B1440487 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine CAS No. 1186310-67-7

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Cat. No.: B1440487
CAS No.: 1186310-67-7
M. Wt: 331.91 g/mol
InChI Key: JITGZOPYNOGRBO-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyloxy group, a chloro group, and a dimethoxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.

    Dimethoxymethylation: The dimethoxymethyl group can be introduced using formaldehyde dimethyl acetal under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products or other functionalized derivatives.

    Substitution: Formation of new pyridine derivatives with various substituents.

Scientific Research Applications

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Can be used in the synthesis of novel materials with specific properties.

    Biological Studies: May be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyloxy)methyl)benzaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • tert-Butyldimethylsilanol

Uniqueness

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is unique due to the combination of its functional groups, which confer specific reactivity and potential bioactivity. The presence of the pyridine ring, chloro group, and dimethoxymethyl group makes it distinct from other similar compounds, which may lack one or more of these features.

Properties

IUPAC Name

tert-butyl-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO3Si/c1-15(2,3)21(6,7)20-10-11-8-9-17-13(16)12(11)14(18-4)19-5/h8-9,14H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGZOPYNOGRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=NC=C1)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126569
Record name 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-67-7
Record name 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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